4-Ethylmorpholin-2-ol
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Overview
Description
4-Ethylmorpholin-2-ol is an organic compound that belongs to the morpholine family. It is characterized by the presence of an ethyl group attached to the nitrogen atom and a hydroxyl group on the second carbon of the morpholine ring. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylmorpholin-2-ol typically involves the reaction of morpholine with ethylating agents under controlled conditions. One common method is the ethylation of morpholine using ethyl bromide or ethyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or tetrahydrofuran at elevated temperatures.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 4-Ethylmorpholin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are employed.
Major Products Formed:
Oxidation: Formation of 4-ethylmorpholin-2-one.
Reduction: Formation of 4-ethylmorpholine.
Substitution: Formation of various substituted morpholines depending on the reagents used.
Scientific Research Applications
4-Ethylmorpholin-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: this compound is used as a solvent and intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Ethylmorpholin-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ethyl group provides hydrophobic interactions that can enhance the binding affinity of the compound to its target. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Morpholine: Lacks the ethyl and hydroxyl groups, making it less versatile in certain applications.
4-Methylmorpholine: Contains a methyl group instead of an ethyl group, resulting in different chemical properties.
4-Ethylmorpholine: Lacks the hydroxyl group, which limits its reactivity compared to 4-Ethylmorpholin-2-ol.
Uniqueness: this compound is unique due to the presence of both the ethyl and hydroxyl groups. This combination allows for a broader range of chemical reactions and applications, making it a valuable compound in various fields.
Properties
IUPAC Name |
4-ethylmorpholin-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-2-7-3-4-9-6(8)5-7/h6,8H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRIHTIXWCFLMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC(C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60666101 |
Source
|
Record name | 4-Ethylmorpholin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60666101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141477-97-6 |
Source
|
Record name | 4-Ethylmorpholin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60666101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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